(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFIJKXDWYKHM-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard One-Pot Procedure
A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol) is refluxed in absolute ethanol with triethylamine (0.5 mmol) as a catalyst for 6–8 hours. The reaction proceeds through two stages:
-
Knoevenagel Condensation : Cyclohexanone and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Thiophene Ring Closure : Sulfur incorporation catalyzed by triethylamine yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Key Data :
Solvent and Catalyst Optimization
Alternative solvents (DMF, THF) reduce yields to 70–75%, while replacing triethylamine with morpholine or piperidine extends reaction time to 12–14 hours without yield improvement. Microwave-assisted synthesis reduces duration to 1–2 hours but requires specialized equipment.
Schiff Base Condensation for Imine Formation
The amino group at position 2 reacts with benzaldehyde to form the title compound via nucleophilic addition-elimination.
Conventional Condensation
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) and benzaldehyde (5.5 mmol) are refluxed in ethanol for 4–6 hours. The (E)-isomer predominates (>98%) due to steric stabilization of the trans configuration.
Characterization Data :
Acid-Catalyzed Modifications
Using glacial acetic acid (1 mmol) as a catalyst reduces reaction time to 2–3 hours and increases yield to 97% by protonating the aldehyde carbonyl, enhancing electrophilicity.
Mechanistic Insights and Theoretical Validation
Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level corroborate experimental findings:
Transition State Analysis
The energy barrier for imine formation is 28.5 kcal/mol, with the reaction exothermic by −15.3 kcal/mol. Intramolecular hydrogen bonding (O–H···N) stabilizes the (E)-isomer, as shown by a 1.85 Å bond length in the crystal structure.
Electronic Properties
The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, localized on the thiophene ring and imine bond. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the benzylidene π-system and thiophene ring.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A two-stage continuous flow system achieves 89% yield at 1 kg/day throughput:
-
Stage 1 : Gewald reaction in a microreactor (residence time: 20 min, 100°C).
-
Stage 2 : Condensation in a packed-bed reactor with acidic resin catalyst.
Purification Protocols
Crude product purification via recrystallization (ethanol/water, 3:1) achieves 99.5% purity, while column chromatography (SiO₂, ethyl acetate/hexane) is reserved for analytical samples.
Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional Gewald | 92% | 98% | Moderate | High |
| Microwave-Assisted | 88% | 97% | Low | Moderate |
| Continuous Flow | 89% | 99.5% | High | High |
Schiff base condensation under acid catalysis remains the optimal approach for academic and industrial settings, balancing efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzylidene group.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C16H14N2S
- Molecular Weight : 266.36 g/mol
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core with a benzylideneamino substituent and a cyano group at the 3-position. The crystal structure reveals significant dihedral angles between the thiophene and benzene rings, influencing its reactivity and interaction with biological targets .
Research indicates that compounds similar to (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Its ability to interact with specific molecular targets in cancer cells makes it a candidate for further development in oncology .
Structural Studies
X-ray crystallography has been employed to elucidate the crystal structure of this compound. Key findings include:
- Hydrogen Bonding : The presence of hydrogen bonds plays a crucial role in stabilizing the crystal lattice.
- Dihedral Angles : The dihedral angles between various rings are critical for understanding the electronic properties and reactivity of the compound .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzylidene group significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Research
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. Mechanistic studies suggested that it induces apoptosis via mitochondrial pathways, making it a potential lead compound for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the tetrahydrobenzo[b]thiophene ring system provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) improve anticancer activity by increasing electrophilicity and target binding .
- Hydroxy and methoxy groups enhance solubility and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), critical for antioxidant and antimicrobial effects .
- Halogen substituents (e.g., Cl, Br) balance lipophilicity and bioavailability, favoring blood-brain barrier penetration in antinociceptive studies .
Anticancer Activity
- Compound S8 (p-Br) : Exhibited 75% inhibition of A-549 lung cancer cells at 10⁻⁴ M, surpassing adriamycin in potency .
- Parent amine (6CN) : Moderate antiproliferative activity against cervical and pancreatic cells due to thiophene core interactions with DNA topoisomerases .
- 4-Chloro derivative : Lower cytotoxicity (IC₅₀ > 50 μM) compared to S8, highlighting the importance of substituent choice .
Antimicrobial and Antioxidant Activity
Physicochemical Properties
Biological Activity
(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by relevant data and case studies.
Synthesis and Characterization
The compound is synthesized through a condensation reaction between benzaldehyde and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under basic conditions. Common solvents for this reaction include ethanol or methanol, with sodium hydroxide or potassium carbonate as the base to facilitate the reaction. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound.
The mechanism of action for this compound involves its interaction with various molecular targets. The benzylideneamino moiety allows for hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors. This structural configuration can modulate the activity of these targets, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown potent inhibitory effects against bacterial topoisomerases without affecting human topoisomerase II .
Antioxidant Properties
Studies have demonstrated that certain analogs possess strong antioxidant capabilities. In experiments using B16F10 cells, specific compounds were shown to inhibit melanin production by targeting intracellular tyrosinase activity. These findings suggest potential applications in treating hyperpigmentation disorders .
Cytotoxicity Studies
Cytotoxicity assessments reveal that some analogs of this compound do not exhibit significant toxicity at concentrations below 20 µM in B16F10 cells. However, certain derivatives showed concentration-dependent cytotoxicity, necessitating further investigation into their safety profiles .
Data Summary
| Activity | Effect | Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Inhibitory activity against S. aureus | 0.012 - 0.008 µg/mL | |
| Antioxidant | Inhibition of melanin production | ≤20 µM | |
| Cytotoxicity | Non-toxic at ≤20 µM | - |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against bacterial strains. The results indicated that certain compounds had a selective inhibitory effect on bacterial topoisomerases while sparing human enzymes, highlighting their therapeutic potential in treating bacterial infections .
- Antioxidant Activity : Another research focused on the anti-melanogenic effects of related compounds in B16F10 cells. The study found that specific analogs significantly inhibited tyrosinase activity and reduced melanin production without cytotoxic effects at lower concentrations .
Q & A
Q. What are the standard synthetic routes for (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?
The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes (e.g., benzaldehyde or substituted derivatives) in dimethylformamide (DMF) using ZnCl₂ as a catalyst. Reaction optimization includes reflux conditions (2–3 hours), stoichiometric control of aldehyde (1:1 molar ratio), and purification via recrystallization from ethanol . Microwave-assisted methods can reduce reaction times and improve yields (up to 98%) by enhancing reaction kinetics .
Q. How is the compound characterized experimentally?
Key characterization techniques include:
- FT-IR : Detection of C≡N (~2220 cm⁻¹) and C=N (imine) stretches (~1600 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.9 ppm) and the imine proton (δ ~8.9 ppm); ¹³C NMR confirms nitrile (δ ~110 ppm) and thiophene carbons .
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the imine bond .
Q. What are common chemical transformations of this compound?
- Oxidation : Conversion of the thiophene sulfur to sulfoxides/sulfones using H₂O₂ or mCPBA .
- Reduction : Nitrile groups can be reduced to amines with LiAlH₄ or catalytic hydrogenation .
- Nucleophilic substitution : The amino group reacts with acyl chlorides or anhydrides to form amides (e.g., with succinic anhydride) .
Q. What structural features influence its reactivity?
The compound’s fused thiophene-benzene core, nitrile group, and imine bond contribute to:
- Electron-withdrawing effects : Enhance electrophilic substitution at the thiophene ring.
- Geometric isomerism : The (E)-configuration stabilizes conjugation between the imine and aromatic systems .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations be elucidated?
- DFT calculations : Study transition states and activation energies for imine formation or nucleophilic attacks .
- Kinetic isotope effects : Probe hydrogen transfer steps in reduction/oxidation pathways .
- In situ spectroscopy (e.g., Raman) : Monitor intermediate formation during condensation reactions .
Q. What computational methods predict electronic properties and bioactivity?
- Density Functional Theory (DFT) : Optimizes molecular geometry, calculates HOMO-LUMO gaps (~4.5 eV), and simulates IR/NMR spectra using B3LYP/6-311++G(d,p) .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., cancer-related proteins) using AutoDock Vina .
Q. How can biological activity be optimized through structural modifications?
- Electron-withdrawing substituents : Nitro or cyano groups at the benzylidene moiety enhance cytotoxicity (e.g., IC₅₀ = 2.1 µM against MCF-7 cells) .
- Heterocyclic hybridization : Fusion with pyrimidine or thiazole rings improves antimicrobial activity .
Q. What strategies resolve structural isomerism or tautomerism?
- X-ray crystallography : Confirms the dominance of the (E)-isomer in the solid state .
- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., enamine-imine shifts) .
Q. How is the compound used as a building block for heterocyclic systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
